N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O/c1-5-11-12(16)13(18-9-17-11)20-7-6-10(8-20)14(21)19-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXWDEHKTSCVCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(C2)C(=O)NC(C)(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enamine Cyclization Route
A Chinese patent (CN102190628A) details the preparation of 5-fluoro-6-ethyl-4-hydroxypyrimidine through enamine formation and cyclization.
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Enamination : α-Fluoropropionoylacetate methyl ester reacts with ammonia gas in methanol to form an enamine intermediate.
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Cyclization : The enamine undergoes cyclization with formamide in the presence of sodium methoxide (2–4 equiv) at reflux (10–24 hours), yielding 5-fluoro-6-ethyl-4-hydroxypyrimidine.
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Chlorination : Treatment with phosphorus oxychloride (POCl₃) converts the hydroxyl group to chloride, producing 4-chloro-6-ethyl-5-fluoropyrimidine.
Key Conditions :
Claisen Condensation Route
An alternative approach (CN102060784A) employs ethyl fluoroacetate and propionyl chloride in tetrahydrofuran (THF) under basic conditions to form 2-fluoro-3-oxopentanoate, which cyclizes with acetamidine in methanol/sodium methoxide.
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Condensation : Ethyl fluoroacetate and propionyl chloride react with sodium hydride in isopropyl ether to yield 2-fluoro-3-oxopentanoate.
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Cyclization : Reaction with acetamidine in methanol/sodium methoxide affords 6-ethyl-5-fluoro-4-hydroxypyrimidine, followed by POCl₃ chlorination.
Advantages :
Asymmetric Synthesis of N-tert-Butylpyrrolidine-3-Carboxamide
The pyrrolidine fragment requires stereocontrol at C-3 and C-4 positions. A PubMed study (15844996) outlines a catalytic asymmetric route:
CBS Reduction and Cyclization
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CBS Reduction : 2-Chloro-1-(2,4-difluorophenyl)ethanone undergoes Corey-Bakshi-Shibata (CBS) reduction to install the (R)-configuration at C-4.
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t-Butylamine Displacement : The chlorohydrin intermediate reacts with t-butylamine, forming a secondary amine.
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Conjugate Addition : The amine adds to acrylonitrile, generating a nitrile precursor.
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Nitrile Anion Cyclization : Treatment with a strong base (e.g., LDA) induces 5-exo-tet cyclization, forming the pyrrolidine ring with >95% yield and 94–99% ee.
Stereochemical Outcome :
Carboxamide Formation
The pyrrolidine-3-carboxylic acid is activated as a mixed anhydride or acyl chloride and coupled with t-butylamine. Ambeed documentation (118753-66-5) highlights the use of EDC/HOBt in dichloromethane with DIPEA, achieving 88% yield for analogous amide couplings.
Optimized Conditions :
Fragment Coupling: Pyrimidine-Pyrrolidine Union
The final step involves nucleophilic aromatic substitution (SNAr) between 4-chloro-6-ethyl-5-fluoropyrimidine and the pyrrolidine-3-carboxamide.
SNAr Mechanism
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Activation : The electron-withdrawing fluorine and ethyl groups activate the pyrimidine’s C-4 position for substitution.
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Reaction : The pyrrolidine’s secondary amine attacks C-4, displacing chloride.
Conditions :
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Solvent: DMF or DMSO
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Base: K₂CO₃ or DBU
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Temperature: 80–100°C
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Yield: 60–75% (estimated)
Palladium-Catalyzed Amination
For sterically hindered systems, Buchwald-Hartwig amination may enhance efficiency:
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Catalyst: Pd₂(dba)₃/Xantphos
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Ligand: BINAP
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Solvent: Toluene
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Yield: ~70% (literature analogues)
Process Optimization and Scalability
Chlorination Efficiency
Enantiomeric Excess (ee) Enhancement
Green Chemistry Considerations
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Solvent Recycling : Methanol from cyclization steps is distilled and reused.
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Waste Minimization : Catalytic methods reduce stoichiometric base usage.
Analytical Characterization and Quality Control
Spectroscopic Data
Chromatographic Purity
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HPLC : >99% purity (C18 column, 0.1% TFA in water/acetonitrile gradient)
Comparative Analysis of Synthetic Routes
| Parameter | Enamine Route | Claisen Route | Asymmetric Synthesis |
|---|---|---|---|
| Overall Yield | 32% | 45% | 71% |
| Key Advantage | Low-cost reagents | Scalability | High ee |
| Limitation | Ammonia handling | Solvent volume | Catalyst cost |
Industrial-Scale Challenges and Solutions
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Hybrid Approach : Combine Claisen condensation (step 1) with CBS reduction (step 2) for cost-effective stereocontrol.
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Continuous Flow : Tubular reactors for cyclization and chlorination steps minimize batch variability.
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Quality-by-Design (QbD) : DoE studies optimize reaction time, temperature, and stoichiometry .
Chemical Reactions Analysis
Pyrrolidine Functionalization
The pyrrolidine-3-carboxamide group is introduced via nucleophilic substitution or coupling reactions.
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Deprotection and Coupling :
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Deprotection | TFA in CH₂Cl₂ | ~68% | |
| 2 | Amidation | tert-Butylamine, coupling agents | 18% |
Pyrimidine-Pyrrolidine Coupling
The pyrimidine and pyrrolidine moieties are linked via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.
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Reaction Example :
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | SNAr Coupling | DMA, triethylamine, 150°C (MW) | 68% |
Post-Functionalization Modifications
Additional reactions may include bromination or alkylation for further diversification:
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Bromination : NBS-mediated α-bromination of ethyl groups on pyrimidine .
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Reductive Amination : For introducing substituents to the pyrrolidine ring .
| Step | Reaction Type | Reagents/Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | Bromination | NBS in DCM | 46% |
Key Reaction Challenges and Solutions
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry
- Anticancer Activity: N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide has been investigated for its potential as an anticancer agent. It selectively inhibits cyclin-dependent kinases (CDK4/6), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in the G1 phase, making it a candidate for treating various proliferative disorders .
- Enzyme Inhibition: The compound acts as an inhibitor for specific enzymes involved in cancer progression, showcasing its potential as a therapeutic agent in oncology .
2. Pharmacological Studies
- Receptor Binding Studies: The structural features of this compound allow it to interact with various biological receptors, potentially modulating their activity. Research has shown that it can serve as a ligand for certain targets, leading to significant biological responses .
- Bioavailability and Pharmacokinetics: Studies are ongoing to assess the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for understanding its efficacy and safety in clinical settings.
3. Agrochemical Applications
- Pesticide Development: The unique chemical structure may also be leveraged in the development of new agrochemicals. Compounds with similar structures have been explored for their effectiveness against pests and pathogens in agricultural settings .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating significant tumor reduction compared to control groups.
Case Study 2: Mechanistic Insights
Research investigating the mechanism of action revealed that the compound binds to CDK4/6 with high affinity, disrupting the phosphorylation of retinoblastoma protein (Rb), thereby preventing cell cycle progression. This finding underscores its potential as a targeted therapy for cancers characterized by dysregulated cell cycle dynamics.
Mechanism of Action
The mechanism of action of N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit a key enzyme involved in a metabolic pathway, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
Structural Analogues from Patent Literature (EP 4,374,877 A2)
The European patent application EP 4,374,877 A2 discloses compounds with overlapping pharmacophores, including pyrimidine/pyridazine cores and carboxamide linkages. Key comparisons:
Key differences :
Pyridine Derivatives from Literature (Catalog of Pyridine Compounds, 2017)
Pyridine-based analogs share pyrrolidine-carboxamide motifs but differ in substitution patterns:
Key differences :
Structure-Activity Relationships (SAR)
- Fluorine substitution : The 5-fluoro group on pyrimidine may enhance electronegativity and mimic phosphate groups in kinase substrates, a feature shared with EP 4,374,877 A2 compounds .
- Ethyl vs. trifluoromethyl : Ethyl provides moderate hydrophobicity without the strong electron-withdrawing effects of CF₃, possibly reducing off-target interactions.
Biological Activity
N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 281.34 g/mol. Its structure features a pyrrolidine ring, a carboxamide group, and a fluorinated pyrimidine moiety, which may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, fluorinated pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. A study evaluating the antiproliferative effects of related compounds demonstrated that certain derivatives effectively inhibited growth in breast and colon cancer cells, suggesting that this compound may possess similar properties .
The mechanism through which this compound exerts its effects may involve interference with nucleic acid synthesis or modulation of signaling pathways relevant to cell growth and apoptosis. Compounds that target pyrimidine metabolism have been noted for their ability to disrupt cellular proliferation by inhibiting enzymes involved in nucleotide synthesis .
In Vitro Studies
In vitro studies have shown that derivatives of pyrimidine can inhibit the proliferation of various cancer cell lines. For example, one study reported that a related compound demonstrated an IC50 value of 10 µM against lung cancer cells, indicating significant cytotoxicity . The specific activity of this compound should be evaluated in similar assays to elucidate its potency.
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrimidine ring or the pyrrolidine backbone could enhance its efficacy. For instance, variations in the fluorination pattern or substitutions on the ethyl group may lead to improved binding affinity for target enzymes or receptors involved in tumorigenesis .
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound A | 10 | Lung Cancer | Inhibition of nucleotide synthesis |
| Compound B | 5 | Breast Cancer | Apoptosis induction |
| N-tert-butyl | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-tert-butyl-1-(6-ethyl-5-fluoropyrimidin-4-yl)pyrrolidine-3-carboxamide, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Construct the fluoropyrimidine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura for ethyl group introduction at position 6) .
- Step 2 : Introduce the pyrrolidine-carboxamide moiety using carbamate-protected intermediates (e.g., tert-butyl groups to protect amines during coupling) .
- Step 3 : Optimize conditions (solvent: THF or DMF; temperature: 70–100°C; catalysts: Pd(PPh₃)₄ or N-heterocyclic carbenes) to enhance regioselectivity and reduce side reactions .
- Critical Factors :
- Purity of starting materials (≥95% by HPLC) .
- Use of anhydrous conditions to prevent hydrolysis of fluoropyrimidine .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Analytical Workflow :
- NMR : Confirm regiochemistry via H NMR (e.g., ethyl group protons at δ 1.2–1.4 ppm; fluoropyrimidine protons at δ 8.1–8.5 ppm) .
- HPLC/MS : Assess purity (>98%) using C18 columns (acetonitrile/water gradient) and ESI-MS for molecular ion validation (e.g., [M+H] at calculated m/z) .
- X-ray Crystallography : Resolve stereochemistry of the pyrrolidine ring if chiral centers are present .
Q. What stability and storage conditions are recommended for this compound?
- Stability Profile :
- Degradation Risks : Hydrolysis of the fluoropyrimidine ring under acidic/basic conditions; oxidation of the pyrrolidine tertiary amine .
- Storage Protocol :
- Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent light-induced degradation .
- Use desiccants (silica gel) to mitigate moisture uptake .
Advanced Research Questions
Q. What strategies optimize stereoselective synthesis of the pyrrolidine-3-carboxamide moiety?
- Approaches :
- Chiral Resolution : Use (R)- or (S)-tert-butyl carbamates as chiral auxiliaries during coupling, followed by deprotection .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps to control stereochemistry .
- Validation : Compare enantiomeric excess (ee) via chiral HPLC or polarimetry .
Q. How can contradictions in biological activity data across assay systems be resolved?
- Case Study : If IC₅₀ values vary between enzyme inhibition and cell-based assays:
- Step 1 : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays) .
- Step 2 : Perform orthogonal assays (e.g., SPR for binding affinity vs. cellular cytotoxicity) to confirm target engagement .
- Step 3 : Analyze metabolite interference (e.g., serum proteins in cell media) using LC-MS .
Q. What computational methods predict the compound’s interactions with biological targets?
- In Silico Workflow :
- Docking : Use AutoDock Vina or Schrödinger Glide to model binding to fluoropyrimidine-recognizing enzymes (e.g., kinases) .
- MD Simulations : Assess binding stability over 100-ns trajectories (AMBER or GROMACS) .
- QSAR : Corporate substituent effects (e.g., ethyl vs. methyl groups) to refine activity predictions .
Data Contradiction Analysis Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
